molecular formula C14H19N3O3 B2673444 1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea CAS No. 1206988-70-6

1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea

Cat. No.: B2673444
CAS No.: 1206988-70-6
M. Wt: 277.324
InChI Key: PDMAOEXNNDTRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic urea derivative with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . This compound is a key member of the pharmacologically significant urea derivative family, which has demonstrated substantial research potential across various therapeutic areas . Its chemical structure integrates a phenylurea core, substituted with a 2-methoxyethyl group on one nitrogen and a 2-oxopyrrolidin (lactam) moiety on the meta-position of the phenyl ring. The presence of the 2-oxopyrrolidin group is a notable structural feature found in compounds with diverse biological activities, suggesting this molecule may share similar research applications . Urea derivatives, as a chemical class, are extensively investigated for their utility in medicinal chemistry and drug discovery. They are frequently explored as key scaffolds for developing potent and selective enzyme inhibitors . Specifically, related compounds have been studied as potential inhibitors of various kinases and other enzymes involved in signal transduction pathways, making them valuable tools for probing disease mechanisms in oncology . Furthermore, structurally similar urea compounds have been patented for applications in treating cardiovascular conditions, such as heart failure, highlighting the broad therapeutic relevance of this chemical class . The specific substitution pattern on the phenyl ring and the nature of the N-alkyl group are critical for modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influence its biological activity and pharmacokinetic profile. This makes this compound a versatile intermediate for structure-activity relationship (SAR) studies and a valuable building block for synthesizing more complex molecules in a research setting . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-20-9-7-15-14(19)16-11-4-2-5-12(10-11)17-8-3-6-13(17)18/h2,4-5,10H,3,6-9H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMAOEXNNDTRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with 2-methoxyethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of polymers or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound differs from analogues in R1 (2-methoxyethyl vs. methyl in Compounds 1–4). This substitution may enhance hydrophilicity and metabolic stability compared to methyl groups, which are prone to oxidative demethylation . The R2 group in the target features a pyrrolidinone ring, contrasting with halogenated aryl (Compound 1), triazinan-ylidene (Compound 3), or biphenyl systems (Compound 4). The pyrrolidinone’s lactam structure could improve binding affinity to targets requiring polar interactions, such as proteases or kinases.

Biological Activity Trends: Compound 1’s glucokinase activation is attributed to its pyridinyl-phenoxy scaffold, suggesting that electron-withdrawing groups (e.g., chloro, fluoro) enhance enzyme interaction. The target’s pyrrolidinone may similarly engage hydrogen-bonding networks in enzymatic pockets . Compound 3’s analgesic activity likely stems from its triazinan-ylidene core, which may modulate opioid or cannabinoid receptors. The target’s lack of such a motif implies divergent pharmacological targets.

Physicochemical Properties: The 2-methoxyethyl group in the target compound could confer better aqueous solubility than the methyl groups in analogues, critical for oral bioavailability. However, the pyrrolidinone’s planar rigidity might reduce membrane permeability compared to flexible ether-linked substituents in Compound 2 .

Biological Activity

1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound exhibits a unique structural arrangement that includes a methoxyethyl group, a phenyl ring with a pyrrolidinone moiety, and a urea functional group. Its potential applications span medicinal chemistry and materials science due to its diverse chemical properties and biological activities.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C14H19N3O3\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}_{3}

The synthesis typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with 2-methoxyethyl isocyanate in an organic solvent like dichloromethane or tetrahydrofuran under controlled conditions. Purification methods such as column chromatography are used to isolate the desired product.

Biological Activity Overview

Research has indicated that this compound interacts with various biological targets, suggesting its potential as a versatile tool in drug discovery and development. Key biological activities include:

  • Antitumor Activity : Preliminary studies indicate that urea derivatives can exhibit cytotoxic effects against cancer cell lines, including hepatocellular carcinoma and leukemia cells .
  • Neuroprotective Properties : The compound may exert protective effects on neuronal cells, potentially mitigating neurodegenerative conditions .
  • Modulation of Enzyme Activity : It may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways relevant in disease processes.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with cellular receptors or enzymes, altering their activity and leading to various biological effects. Further biochemical studies are necessary to elucidate these pathways.

Case Studies and Research Findings

Recent studies have evaluated the biological roles of urea derivatives, including this compound. A summary of findings from various research articles is presented below:

StudyTest SubstanceAnimal ModelDoseDurationEffects
Burton et al.UreaRats25 mM24 hDecreased excretion of nitrogenous compounds
D’Apolito et al.UreaC57BL/6J CKD mice10 mg/kg15 daysIncreased oxidative stress, insulin resistance
Koppe et al.UreaC57-BN CKD mice200 mg/kg3 weeksDecreased insulin secretion

These studies highlight both the therapeutic potential and toxicity associated with urea derivatives, emphasizing the need for careful evaluation in clinical settings .

Potential Applications

The unique structure of this compound suggests several potential applications:

  • Medicinal Chemistry : As a candidate for drug development targeting specific diseases.
  • Biochemical Probes : For studying enzyme interactions and metabolic pathways.
  • Material Science : Due to its structural properties, it may be utilized in synthesizing advanced materials.

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